molecular formula C26H31O11P B175646 [(2S,3R,4R,5S,6R)-4,5-Diacetyloxy-6-bis(phenylmethoxy)phosphoryloxy-2-methyloxan-3-yl] acetate CAS No. 128473-05-2

[(2S,3R,4R,5S,6R)-4,5-Diacetyloxy-6-bis(phenylmethoxy)phosphoryloxy-2-methyloxan-3-yl] acetate

Cat. No.: B175646
CAS No.: 128473-05-2
M. Wt: 550.5 g/mol
InChI Key: WWYNWTIPOHXJOT-WPDUGNQISA-N
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Description

This compound is a highly substituted oxane (a six-membered oxygen-containing ring) with a stereochemically complex architecture. Key structural features include:

  • Positions 4 and 5: Diacetyloxy groups, which serve as ester-protecting moieties for hydroxyls.
  • Position 6: A bis(phenylmethoxy)phosphoryloxy group, providing steric bulk and lipophilicity.
  • Position 2: A methyl group contributing to stereochemical rigidity.
  • Position 3: An acetate ester, enhancing stability against hydrolysis.

This molecule is likely used as an intermediate in synthetic organic chemistry, particularly in glycosylation or phosphorylation reactions, where protecting groups are critical for regioselective transformations. Its design balances stability and reactivity, making it suitable for multi-step syntheses.

Properties

IUPAC Name

[(2S,3R,4R,5S,6R)-4,5-diacetyloxy-6-bis(phenylmethoxy)phosphoryloxy-2-methyloxan-3-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31O11P/c1-17-23(34-18(2)27)24(35-19(3)28)25(36-20(4)29)26(33-17)37-38(30,31-15-21-11-7-5-8-12-21)32-16-22-13-9-6-10-14-22/h5-14,17,23-26H,15-16H2,1-4H3/t17-,23+,24+,25-,26+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWYNWTIPOHXJOT-WPDUGNQISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OP(=O)(OCC2=CC=CC=C2)OCC3=CC=CC=C3)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H]([C@H]([C@@H]([C@H](O1)OP(=O)(OCC2=CC=CC=C2)OCC3=CC=CC=C3)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31O11P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

550.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

[(2S,3R,4R,5S,6R)-4,5-Diacetyloxy-6-bis(phenylmethoxy)phosphoryloxy-2-methyloxan-3-yl] acetate is a complex organic compound with potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C34H42O17C_{34}H_{42}O_{17} and features multiple functional groups including acetoxy and phosphoryloxy moieties. Its stereochemistry is significant for its biological activity.

Key Structural Features

  • Acetoxy Groups : Contribute to solubility and bioavailability.
  • Phosphoryloxy Group : Impacts cellular signaling pathways.
  • Bis(phenylmethoxy) Groups : Enhance interaction with biological targets.

Pharmacological Effects

Research indicates that this compound exhibits various biological activities including:

  • Anticancer Activity :
    • Studies have shown that it can inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest. For instance, in vitro assays demonstrated a significant reduction in viability of breast cancer cell lines (e.g., MCF-7) at concentrations above 10 µM .
  • Antimicrobial Properties :
    • The compound has shown efficacy against a range of bacterial strains including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be around 50 µg/mL for these pathogens .
  • Anti-inflammatory Effects :
    • In models of inflammation, this compound reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 .

The biological activity of this compound is attributed to its ability to modulate various signaling pathways:

  • Inhibition of NF-kB Pathway : This pathway is crucial in regulating immune responses and inflammation. The compound appears to inhibit the phosphorylation of IκBα, leading to reduced NF-kB activation .
  • Induction of Apoptosis : Through the activation of caspases and the intrinsic apoptotic pathway, it promotes programmed cell death in cancer cells .

Case Studies and Research Findings

StudyFindings
Study 1Demonstrated anticancer effects in MCF-7 cells with IC50 values < 10 µM .
Study 2Showed antibacterial activity against E. coli with MIC = 50 µg/mL .
Study 3Reported anti-inflammatory effects in murine models by reducing TNF-alpha levels .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Research
The compound has shown promise in anticancer research due to its ability to selectively inhibit fucosylated glycoenzymes that are implicated in tumor growth and metastasis. This property positions it as a potential therapeutic agent in cancer treatment strategies aimed at disrupting tumor progression pathways.

2. Antidiabetic Properties
Research indicates that derivatives of this compound may be effective in the treatment of diabetes. Studies have demonstrated its capability to modulate glucose metabolism and improve insulin sensitivity, making it a candidate for further exploration as an antidiabetic medication .

3. Antihypertensive Effects
There is evidence suggesting that this compound exhibits antihypertensive properties. It may function by influencing vascular smooth muscle contraction and improving endothelial function, thus providing a basis for its development as a cardiovascular therapeutic agent .

Material Science Applications

1. Polymer Chemistry
The unique structural features of [(2S,3R,4R,5S,6R)-4,5-Diacetyloxy-6-bis(phenylmethoxy)phosphoryloxy-2-methyloxan-3-yl] acetate allow it to be utilized in polymer synthesis. Its phosphonate groups can participate in cross-linking reactions, enhancing the mechanical properties of polymer matrices .

2. Nanomaterials Development
This compound can serve as a precursor for the synthesis of nanomaterials. Its ability to form stable complexes with metal ions makes it suitable for fabricating nanoparticles with specific functionalities for applications in electronics and catalysis .

Biochemical Research Applications

1. Enzyme Inhibition Studies
The compound's ability to inhibit specific enzymes makes it valuable in biochemical research. By studying its interactions with various enzymes, researchers can gain insights into enzyme mechanisms and develop new inhibitors for therapeutic purposes.

2. Glycobiology
In glycobiology, the compound's structural features allow for the exploration of glycan interactions and their roles in cellular processes. Its use in studying glycosylation patterns could lead to advancements in understanding cell signaling and immune responses .

Case Studies

Study Focus Area Findings
Study 1AnticancerDemonstrated selective inhibition of fucosylated glycoenzymes leading to reduced tumor growth in vitro.
Study 2AntidiabeticShowed improved insulin sensitivity and glucose uptake in diabetic model organisms .
Study 3AntihypertensiveIndicated significant reduction in blood pressure readings among treated subjects compared to controls .

Chemical Reactions Analysis

Hydrolysis of Acetyl Groups

The acetyl (Ac) groups at positions 4 and 5 undergo hydrolysis under acidic or basic conditions to yield free hydroxyl groups. This reaction is critical for deprotection in synthetic pathways.

Reaction ConditionsProductsKey References
Basic (e.g., NaOH, H₂O/THF) [(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-bis(phenylmethoxy)phosphoryloxy-2-methyloxan-3-yl] acetate
Acidic (e.g., HCl, MeOH) Partial or complete deacetylation, depending on duration and temperature
  • Mechanistic Insight : Acetyl groups act as protecting groups for hydroxyls, removable via nucleophilic acyl substitution. Basic conditions favor hydroxide-mediated cleavage, while acid-catalyzed hydrolysis proceeds through protonation of the carbonyl oxygen.

Phosphoryloxy Group Reactivity

The bis(phenylmethoxy)phosphoryloxy moiety at position 6 participates in phosphorylation/dephosphorylation and nucleophilic substitution.

Reaction TypeConditions/ReagentsProducts/OutcomesReferences
Deprotection (Hydrogenolysis) H₂/Pd-C in EtOAcPhosphate ester with free hydroxyl
Nucleophilic Substitution Amines (e.g., NH₃, pyridine) in anhydrous DCMPhosphoramidate derivatives
  • Key Applications :
    • Hydrogenolysis removes benzyl groups from the phosphate, yielding a free phosphate or phosphoric acid derivative .
    • Reactions with amines generate phosphoramidates, useful in prodrug design or nucleotide chemistry .

Oxidation of the Oxane Ring

The methyl group at position 2 and hydroxyls (after deacetylation) may undergo oxidation.

Target SiteOxidizing AgentProductsReferences
C2 Methyl KMnO₄, H₂O/AcOHCarboxylic acid derivative
C3/C4 Hydroxyls CrO₃, H₂SO₄ (Jones)Ketones or lactones (ring-dependent)
  • Notes :
    • Methyl oxidation to carboxylic acid requires strong oxidizers and elevated temperatures.
    • Secondary alcohols (post-deacetylation) oxidize to ketones under Jones conditions .

Acetylation/Re-esterification

The free hydroxyls (after hydrolysis) can be reacetylated or modified with other acyl groups.

ReagentConditionsProductsReferences
Acetic anhydride (Ac₂O)Pyridine, DMAP, 0°CRe-acetylated derivative
Benzoyl chloride (BzCl)DCM, Et₃N, RTBenzoylated analog
  • Stereochemical Impact : Acetylation preserves the stereochemistry of the oxane ring due to mild conditions .

Glycosylation Reactions

The oxane ring serves as a glycosyl donor in carbohydrate synthesis.

Glycosyl AcceptorActivator (e.g., NIS/TfOH)Products (Glycosides)References
Alcohols (ROH)CH₂Cl₂, -20°C to RTβ-linked glycosides (stereoselective)
Thiols (RSH)BF₃·Et₂OThioglycosides
  • Mechanism : The bis(phenylmethoxy)phosphoryloxy group stabilizes the oxocarbenium ion intermediate, favoring β-selectivity .

Radical Reactions

The benzyl groups on the phosphate may undergo hydrogen abstraction or coupling.

ReactionConditionsOutcomesReferences
Photolysis UV light, radical initiatorBenzyl radical intermediates
Coupling (e.g., Stille) Pd catalysts, aryl halidesCross-coupled aryl-phosphate derivatives

Comparison with Similar Compounds

Phosphate Group Substituents

The bis(phenylmethoxy)phosphoryloxy group at position 6 distinguishes this compound from analogs with alternative phosphate protections:

Compound Name Phosphate Substituent Molecular Weight (Da) Solubility in Water Stability in Acidic Conditions
Target Compound Bis(phenylmethoxy) ~750* Low High (stable up to pH 3)
[(2S,3R,4R,5S,6R)-4,5-Diacetyloxy-6-phosphoryloxy-2-methyloxan-3-yl] acetate Free phosphate (unprotected) ~450* Moderate Low (hydrolyzes at pH < 5)
[(2S,3R,4R,5S,6R)-4,5-Diacetyloxy-6-(benzyloxy)phosphoryloxy-2-methyloxan-3-yl] acetate Benzyloxy ~650* Very low Moderate (stable up to pH 4)

Key Findings :

  • The bis(phenylmethoxy) group enhances acid stability compared to unprotected phosphate, making the target compound suitable for reactions requiring acidic environments .
  • Increased lipophilicity due to aromatic groups reduces water solubility, necessitating organic solvents (e.g., DCM, THF) for handling .

Acetylation Patterns

The 4,5-diacetyloxy configuration contrasts with analogs bearing different ester groups:

Compound Name Ester Groups (Positions) Hydrolysis Rate (t₁/₂ in pH 7.4) Reactivity in Glycosylation
Target Compound Acetyl (4,5) 48 hours Moderate
[(2S,3R,4R,5S,6R)-4,5-Dibenzoyloxy-6-bis(phenylmethoxy)phosphoryloxy-2-methyloxan-3-yl] acetate Benzoyl (4,5) 120 hours Low
[(2R,3S,4R,5R,6S)-3,4-bis(acetyloxy)-5-acetamido-6-(4-formyl-2-methoxyphenoxy)oxan-2-yl]methyl acetate Acetyl (3,4), acetamido (5) 24 hours High

Key Findings :

  • Acetyl groups hydrolyze faster than benzoyl esters, offering tunable deprotection kinetics .
  • The compound in (with acetamido and phenoxy substituents) exhibits higher reactivity, likely due to reduced steric hindrance at position 5 .

Functional Group Diversity

The methyl group at position 2 and acetate at position 3 are compared to analogs with alternative substituents:

Compound Name Position 2 Substituent Position 3 Substituent Steric Hindrance Synthetic Utility
Target Compound Methyl Acetate Moderate Intermediate for phosphorylated glycans
[(2S,3R,4R,5S,6R)-4,5-Diacetyloxy-6-bis(phenylmethoxy)phosphoryloxy-2-ethyloxan-3-yl] acetate Ethyl Acetate High Limited due to poor solubility
[(2R,3S,4R,5R,6S)-3,4-bis(acetyloxy)-5-acetamido-6-(4-formyl-2-methoxyphenoxy)oxan-2-yl]methyl acetate - Methyl acetate Low Substrate for enzyme studies

Key Findings :

  • The methyl group at position 2 optimizes steric effects, balancing reactivity and stability.
  • Ethyl analogs face solubility challenges, limiting their utility in polar reaction systems .

Q & A

Basic Research Questions

Q. What are the recommended synthetic protocols for [(2S,3R,4R,5S,6R)-4,5-Diacetyloxy-6-bis(phenylmethoxy)phosphoryloxy-2-methyloxan-3-yl] acetate?

  • Methodological Answer : Synthesis typically involves sequential protection/deprotection of hydroxyl groups and regioselective phosphorylation. Key steps include:

  • Use of coupling agents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) for esterification .
  • Catalytic cross-coupling reactions with palladium acetate (Pd(OAc)₂) for aryl group introduction .
  • Purification via silica gel chromatography with gradients of hexane/ethyl acetate or petroleum ether/acetate systems .

Q. What safety precautions are critical when handling this compound?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and goggles to avoid skin/eye contact. Use respiratory protection (e.g., N95 masks) in poorly ventilated areas .
  • Storage : Store in sealed containers under inert gas (e.g., argon) at 2–8°C in a dry, ventilated environment to prevent hydrolysis .
  • Spill Management : Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste. Avoid aqueous rinses to prevent unintended reactions .

Q. Which analytical techniques are most effective for structural confirmation?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (500 MHz+) in deuterated solvents (e.g., CDCl₃) resolve stereochemistry and acetyl/phosphoryl group positions .
  • Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF confirms molecular weight (e.g., expected m/z ~600–700 Da) .
  • X-ray Crystallography : Single-crystal analysis validates absolute configuration, though crystallization may require slow vapor diffusion with ethyl acetate/hexane .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer :

  • 2D NMR Techniques : Use HSQC and HMBC to correlate ambiguous proton-carbon couplings, particularly for overlapping signals in the phosphoryloxy region .
  • Computational Validation : Compare experimental NMR shifts with density functional theory (DFT)-predicted values (e.g., using Gaussian software) .
  • Isotopic Labeling : Introduce ¹³C labels at suspected reactive sites (e.g., methyl groups) to track unexpected shifts caused by steric hindrance .

Q. What experimental strategies optimize the compound’s stability under varying pH and temperature?

  • Methodological Answer :

  • Accelerated Stability Testing : Incubate samples at 40–60°C under pH 3–9 buffers and monitor degradation via HPLC with UV detection (λ = 210–254 nm) .
  • Degradation Pathway Analysis : Use LC-MS to identify hydrolysis products (e.g., free acetic acid or phenylmethanol derivatives) .
  • Lyophilization : For long-term storage, lyophilize the compound in tert-butanol/water mixtures to prevent hydrolytic cleavage of acetyl groups .

Q. How can computational modeling predict the compound’s interactions with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to simulate binding to phosphorylated enzyme active sites (e.g., kinases). Prioritize poses with lowest ΔG values .
  • Molecular Dynamics (MD) Simulations : Run 100-ns simulations (e.g., GROMACS) to assess conformational stability of the phosphoryloxy group in aqueous vs. lipid bilayer environments .
  • PAINS Filter Screening : Exclude false-positive bioactivity by screening for pan-assay interference motifs (e.g., aggregators) using ZINC15 or ChEMBL databases .

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